11-(dodecanoylamino)undecanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(dodecanoylamino)undecanoic Acid is an organic compound that belongs to the class of fatty acids. It is characterized by a long aliphatic chain with an amide group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(dodecanoylamino)undecanoic Acid typically involves a multi-step process. One common method starts with the preparation of 11-aminoundecanoic acid from undecylenic acid, which is derived from castor oil . The steps include:
Transesterification: Castor oil is transesterified with methanol to produce methyl ricinoleate.
Pyrolysis: Methyl ricinoleate is pyrolyzed to yield heptanal and methyl undecenoate.
Hydrolysis: Methyl undecenoate is hydrolyzed to produce 10-undecenoic acid.
Hydrobromination: 10-undecenoic acid undergoes hydrobromination to form 11-bromoundecanoic acid.
Amination: 11-bromoundecanoic acid is then aminated to produce 11-aminoundecanoic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps but optimized for higher yields and efficiency. The use of continuous reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
11-(dodecanoylamino)undecanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Scientific Research Applications
11-(dodecanoylamino)undecanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and cell membranes.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of polymers and surfactants
Mechanism of Action
The mechanism of action of 11-(dodecanoylamino)undecanoic Acid involves its interaction with various molecular targets. It can modulate the activity of enzymes and receptors, influencing cellular pathways. For example, it may affect lipid metabolism and membrane integrity .
Comparison with Similar Compounds
Similar Compounds
11-aminoundecanoic acid: A precursor in the synthesis of 11-(dodecanoylamino)undecanoic Acid.
12-aminododecanoic acid: Another fatty acid amide with similar properties
Uniqueness
This compound is unique due to its specific structure, which combines a long aliphatic chain with an amide group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
79564-73-1 |
---|---|
Molecular Formula |
C23H45NO3 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
11-(dodecanoylamino)undecanoic acid |
InChI |
InChI=1S/C23H45NO3/c1-2-3-4-5-6-7-10-13-16-19-22(25)24-21-18-15-12-9-8-11-14-17-20-23(26)27/h2-21H2,1H3,(H,24,25)(H,26,27) |
InChI Key |
GCMDENVFJBBGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.